The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-fluorophenyl)acetamide involves a six-step process starting from commercially available materials. [ [] ] The key chemical transformations in the synthesis are:
The final steps of the synthesis are optimized for quality and yield improvement, resulting in a chromatography-free process that provides the target compound in 35% overall yield and greater than 99% purity. [ [] ]
2-(2,4-dichloro-6-methylphenoxy)-N-(4-fluorophenyl)acetamide is a key intermediate in the development of a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist. [ [] ] While the mechanism of action of the final CRF1 antagonist has not been specifically outlined in the provided literature, it is likely that it binds to the CRF1 receptor and blocks the binding of corticotropin-releasing factor (CRF). This, in turn, would inhibit the downstream signaling pathways initiated by CRF, ultimately leading to the desired therapeutic effect.
The primary application of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-fluorophenyl)acetamide is as a key intermediate in the development of a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist. [ [] ] This compound holds potential for the treatment of a variety of conditions associated with CRF1 receptor activity.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3